molecular formula C18H20O5 B5096462 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde

2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde

Cat. No.: B5096462
M. Wt: 316.3 g/mol
InChI Key: NQYZBOYKNVCOHF-UHFFFAOYSA-N
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Description

2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde is an organic compound that features a benzaldehyde group attached to a propoxy chain, which is further connected to a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde can be achieved through a multi-step process involving the reaction of 2,6-dimethoxyphenol with 3-chloropropanol to form 3-(2,6-dimethoxyphenoxy)propanol. This intermediate is then reacted with benzaldehyde under basic conditions to yield the final product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzoic acid.

    Reduction: 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzaldehyde: Shares the dimethoxybenzene core but lacks the propoxy chain.

    3-(2,6-dimethoxyphenoxy)propanol: An intermediate in the synthesis of 2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde.

    2,6-dimethoxyphenol: The starting material for the synthesis of the target compound.

Uniqueness

The presence of both the aldehyde and the dimethoxyphenoxy groups allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-16-9-5-10-17(21-2)18(16)23-12-6-11-22-15-8-4-3-7-14(15)13-19/h3-5,7-10,13H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYZBOYKNVCOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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